molecular formula C6H8Cl2O2 B1287797 Adipoyl-d8 chloride CAS No. 284487-62-3

Adipoyl-d8 chloride

Cat. No.: B1287797
CAS No.: 284487-62-3
M. Wt: 191.08 g/mol
InChI Key: PWAXUOGZOSVGBO-SVYQBANQSA-N
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Description

It is a chemical compound with the molecular formula ClOC(CD2)4COCl and a molecular weight of 191.08 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and synthetic applications.

Scientific Research Applications

Adipoyl-d8 chloride is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Mechanism of Action

Adipoyl-d8 chloride reacts with water to produce adipic acid . This reaction is a key step in the production of nylon and other polymers .

Safety and Hazards

Adipoyl-d8 chloride is a combustible liquid and may be harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . Containers of this compound can burst violently or explode when heated, due to excessive pressure build-up .

Preparation Methods

Adipoyl-d8 chloride is synthesized through the chlorination of adipic acid-d8. The process involves the reaction of adipic acid-d8 with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

(CD2)4(CO2H)2+2SOCl2(CD2)4(COCl)2+2SO2+2HCl\text{(CD2)4(CO2H)2} + 2 \text{SOCl2} \rightarrow \text{(CD2)4(COCl)2} + 2 \text{SO2} + 2 \text{HCl} (CD2)4(CO2H)2+2SOCl2→(CD2)4(COCl)2+2SO2+2HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods for this compound are similar to those used for adipoyl chloride, involving large-scale chlorination processes with appropriate safety and handling measures.

Chemical Reactions Analysis

Adipoyl-d8 chloride undergoes various chemical reactions, including:

  • Hydrolysis: : Reacts with water to form adipic acid-d8.

    (CD2)4(COCl)2+2H2O(CD2)4(CO2H)2+2HCl\text{(CD2)4(COCl)2} + 2 \text{H2O} \rightarrow \text{(CD2)4(CO2H)2} + 2 \text{HCl} (CD2)4(COCl)2+2H2O→(CD2)4(CO2H)2+2HCl

  • Amidation: : Reacts with amines to form amides.

    (CD2)4(COCl)2+2RNH2(CD2)4(CONHR)2+2HCl\text{(CD2)4(COCl)2} + 2 \text{RNH2} \rightarrow \text{(CD2)4(CONHR)2} + 2 \text{HCl} (CD2)4(COCl)2+2RNH2→(CD2)4(CONHR)2+2HCl

  • Polymerization: : Reacts with hexamethylenediamine to form nylon-6,6.

    (CD2)4(COCl)2+H2N(CH2)6NH2Nylon-6,6+2HCl\text{(CD2)4(COCl)2} + \text{H2N(CH2)6NH2} \rightarrow \text{Nylon-6,6} + 2 \text{HCl} (CD2)4(COCl)2+H2N(CH2)6NH2→Nylon-6,6+2HCl

Common reagents used in these reactions include water, amines, and diamines, with conditions typically involving anhydrous environments and controlled temperatures .

Comparison with Similar Compounds

Adipoyl-d8 chloride can be compared with other similar compounds, such as:

This compound is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAXUOGZOSVGBO-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584365
Record name (~2~H_8_)Hexanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284487-62-3
Record name (~2~H_8_)Hexanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284487-62-3
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